1-bromo-2-naphthyl 1-piperidinecarboxylate
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Overview
Description
"1-bromo-2-naphthyl 1-piperidinecarboxylate" represents a class of compounds known for their interesting chemical properties and potential in various synthetic applications. These compounds are part of a broader family of naphthalene derivatives that have been studied for their chemical reactivity, structural characteristics, and potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multicomponent reactions, employing catalysts such as nano magnetite (Fe3O4) under conditions like ultrasound irradiation for enhanced efficiency. Such methodologies offer clean, high-yield processes, emphasizing the role of catalysts and reaction conditions in the synthesis of complex naphthalene derivatives (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
The molecular structure of naphthalimide derivatives, for instance, reveals planar naphthalimide units with piperidine substituents adopting a chair conformation. This highlights the significance of π-stacking interactions in determining the crystal structures of such compounds (Tagg et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving these derivatives can include carbonylation processes facilitated by catalysts like cobalt, leading to the formation of complex structures such as benzo[cd]indol-2(1H)-ones. These reactions underscore the versatility of naphthalene derivatives in synthetic chemistry (Ying et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of these compounds, such as polymorphism, are crucial for understanding their stability, solubility, and potential applications. Polymorphism in derivatives, for example, can significantly affect their physical properties and functionality (Sahoo et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-bromonaphthalen-2-yl) piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-13-7-3-2-6-12(13)8-9-14(15)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHMOUCSHMXHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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